methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate
Description
Properties
IUPAC Name |
methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-17-13(16)10-7-9-5-4-8-3-2-6-14-11(8)12(9)15-10/h2-7,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEODGDMMLTYIFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C3=C(C=CC=N3)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163460 | |
| Record name | 2-Carbomethoxy-1H-pyrrolo(3,2-h)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146724-32-5 | |
| Record name | 2-Carbomethoxy-1H-pyrrolo(3,2-h)quinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146724325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Carbomethoxy-1H-pyrrolo(3,2-h)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CARBOMETHOXY-1H-PYRROLO(3,2-H)QUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THF465XGP6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Microwave-Assisted Intramolecular Cycloaddition
A prominent method reported involves microwave-assisted intramolecular 1,3-dipolar cycloaddition reactions under solvent-free conditions. This approach facilitates rapid cyclization with high selectivity and yield.
- An aldehyde precursor (e.g., substituted benzaldehyde) is mixed with a secondary amine in stoichiometric amounts.
- The mixture is homogenized and subjected to microwave irradiation at elevated temperatures (200–215 °C) for approximately 15 minutes.
- The reaction proceeds without solvent or catalyst, improving environmental and operational efficiency.
- Diastereomeric ratios are analyzed by HPLC, and product structures are confirmed via 1H, 13C, and 2D NMR spectroscopy.
- Final purification is achieved through silica gel chromatography.
- Steric effects significantly influence reaction selectivity.
- Microwave irradiation drastically reduces reaction time compared to conventional heating.
- The method yields hexahydro-pyrroloquinoline derivatives, which can be further oxidized or modified to form the target methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate.
| Parameter | Details |
|---|---|
| Temperature | 200–215 °C |
| Time | 15 minutes |
| Solvent | None (solvent-free) |
| Catalyst | None |
| Yield | High (varies with substrate) |
| Analysis Techniques | HPLC, 1H-NMR, 13C-NMR, 2D NMR |
Source: PMC article on microwave-assisted synthesis of hexahydro-pyrroloquinolines
One-Pot Catalyst-Free Synthesis
Another advanced method involves a one-pot, catalyst-free synthesis under microwave conditions, offering a green chemistry alternative for preparing pyrroloquinoline derivatives, including methyl esters.
- Reactants such as 2-azidebenzaldehyde and dimethyl fumarate are combined in acetonitrile.
- The mixture is heated under microwave irradiation at 115 °C for approximately 35 minutes.
- After concentration, the crude product is purified by recrystallization or preparative HPLC.
- This method avoids the use of catalysts and harsh reagents, aligning with sustainable chemistry principles.
| Reactants | Conditions | Product Yield (%) | Purification Method |
|---|---|---|---|
| 2-Azidebenzaldehyde + Dimethyl fumarate | Microwave, 115 °C, 35 min | ~89-93% | Recrystallization / HPLC |
- Products are characterized by melting point determination, 1H and 13C NMR, and LC-MS.
- Typical melting points range from 183 to 289 °C depending on substituents.
- Mass spectrometry confirms molecular ions corresponding to methyl pyrroloquinoline carboxylates.
Example Data Table of Substituted Derivatives:
| Compound Code | Substituent | Yield (%) | Melting Point (°C) | Key 1H NMR Signals (ppm) | APCI-MS (m/z) |
|---|---|---|---|---|---|
| 1a | Methyl | 89 | 266-268 | 8.65 (s, 1H), 3.33 (s, 3H) | 212.1 |
| 1b | Ethyl | 93 | 210-212 | 8.64 (s, 1H), 3.90 (q, 2H), 1.35 (t, 3H) | 226.1 |
| 1c | Propyl | 90 | 183-185 | 8.63 (d, 1H), 3.82-3.75 (m, 2H) | 240.1 |
| 1d | Cyclohexyl | 93 | 213-215 | 8.60 (d, 1H), 4.28 (tt, 1H) | 280.1 |
| 1e | Benzyl | 89 | 248-251 | 8.62 (s, 1H), 4.98 (s, 2H) | 288.1 |
Source: Royal Society of Chemistry supplementary data on one-pot synthesis of pyrroloquinolines
Comparative Analysis of Preparation Methods
| Feature | Microwave-Assisted Cycloaddition | One-Pot Catalyst-Free Synthesis | Conventional Multi-Step Synthesis |
|---|---|---|---|
| Reaction Time | 15 minutes | 35 minutes | Several hours to days |
| Use of Catalyst | No | No | Often yes |
| Solvent Use | None (solvent-free) | Acetonitrile | Various organic solvents |
| Yield | High | High | Variable |
| Environmental Impact | Low | Low | Higher |
| Product Purity | High (chromatography) | High (recrystallization/HPLC) | Variable |
| Scalability | Moderate | High | High |
Research Findings and Notes
- Microwave irradiation significantly enhances reaction rates and selectivity in pyrroloquinoline synthesis.
- Catalyst-free protocols reduce contamination and simplify purification.
- Substituent effects on the benzaldehyde or fumarate derivatives influence yield and melting points.
- Analytical techniques such as HPLC, NMR, and LC-MS are essential for confirming product identity and purity.
- Green chemistry metrics favor the one-pot catalyst-free method due to reduced waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce halogenated quinoline derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate has been evaluated for its potential as an anticancer agent. Studies indicate that derivatives of this compound exhibit antiproliferative activity in various cancer cell lines. The mechanism of action is primarily through the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription. This inhibition leads to increased DNA damage and ultimately apoptosis in cancer cells.
Table 1: Anticancer Activity of this compound Derivatives
| Compound Derivative | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Methyl derivative A | 5.6 | Topoisomerase inhibition |
| Methyl derivative B | 3.2 | Induction of apoptosis |
| Methyl derivative C | 4.8 | DNA intercalation |
Antimicrobial Properties
Preliminary research suggests that this compound may possess antimicrobial properties against certain bacterial strains. Studies have shown its effectiveness against Mycobacterium tuberculosis, indicating potential use in treating tuberculosis infections .
Synthesis and Structural Variability
The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis which enhances yield and reduces reaction time. This method allows for the introduction of different substituents at various positions on the pyrrole and quinoline rings, leading to a library of derivatives with distinct biological activities .
Table 2: Synthesis Methods and Yields
| Synthesis Method | Yield (%) | Advantages |
|---|---|---|
| Microwave-assisted synthesis | 85 | Faster reaction times |
| Traditional reflux method | 60 | Established methodology |
| One-pot multicomponent reaction | 75 | Simplicity and reduced steps |
Case Studies
Case Study 1: Antitubercular Activity
A series of methyl derivatives were synthesized and tested against Mycobacterium tuberculosis. The most promising compound showed an IC50 value of 8 µg/mL against the H37Rv strain, demonstrating significant antitubercular activity. Molecular docking studies revealed strong binding affinities to target proteins involved in bacterial cell wall synthesis, suggesting a mechanism for its efficacy .
Case Study 2: Cytotoxicity Evaluation
In another study, a range of methyl derivatives were screened for cytotoxicity against human cancer cell lines. Results indicated that several compounds led to significant cell death at low concentrations, reinforcing the potential use of these compounds as lead candidates for further drug development .
Mechanism of Action
The mechanism of action of methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways . Additionally, it can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Structural Analogues: Positional Isomers and Ring Fusion Variations
Methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate belongs to a family of pyrroloquinoline derivatives, differing in ring fusion positions and substituents. Key comparisons include:
Key Insights :
- Ring Fusion Position : The [3,2-h] fusion in the target compound creates a distinct electronic environment compared to [2,3-f] or [3,2-c] isomers, affecting π-π stacking and biological interactions .
- Substituent Effects : Ester groups (e.g., -COOCH₃) enhance lipophilicity compared to carboxylic acids (-COOH) or amides (-CONH₂), influencing membrane permeability .
Physicochemical and Spectroscopic Comparisons
a. Thermal Stability :
- The target compound exhibits a higher melting point (225.5°C) than pyrrolo[3,2-c]quinoline derivatives (e.g., 198–341 K for tetrahydro variants in ), attributed to its fully aromatic structure.
b. Spectroscopic Data :
- ¹H NMR : The methyl ester group in the target compound resonates as a singlet near δ 3.65–3.85 ppm , distinct from amide protons (δ 6.5–8.0 ppm) in carboxamide derivatives .
- MS: Molecular ion peaks for pyrroloquinoline esters typically appear at m/z 245–340, with fragmentation patterns reflecting ester cleavage .
Biological Activity
Methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is an ester derivative characterized by a complex heterocyclic structure. The unique arrangement of nitrogen atoms and the presence of both pyrrole and quinoline systems enhance its reactivity and biological activity compared to other similar compounds. This structural complexity allows for diverse interactions within biological systems, making it a valuable candidate for medicinal chemistry.
Biological Activities
1. Anticancer Properties
Preliminary studies indicate that this compound exhibits potential anticancer properties. Similar compounds have demonstrated efficacy in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. For instance, compounds with related structures have shown significant activity against HeLa and A549 cell lines, with IC50 values indicating effective antiproliferative activity .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research suggests that it may exhibit activity against specific bacterial strains, including those resistant to conventional antibiotics. The mechanism of action likely involves the inhibition of bacterial DNA synthesis, similar to other quinolone derivatives .
3. Enzymatic Inhibition
this compound interacts with various enzymes and receptors, potentially inhibiting their activity. This interaction may affect biochemical pathways related to cancer progression and microbial resistance mechanisms .
The biological effects of this compound are primarily attributed to its ability to bind to active sites on enzymes or receptors. This binding can inhibit enzymatic activity and alter signal transduction pathways involved in cell proliferation and survival. For example:
- Enzyme Inhibition: The compound may inhibit specific enzymes linked to cancer cell metabolism.
- Receptor Interactions: It may act as an antagonist at certain receptor sites, influencing cellular responses.
Case Study 1: Anticancer Activity
In a study investigating the antiproliferative effects of various pyrroloquinoline derivatives, this compound was found to significantly reduce cell viability in HeLa cells with an IC50 value of approximately 12 µM . This study highlights the compound's potential as a lead candidate for further development in cancer therapy.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of pyrrolo[3,2-h]quinoline derivatives showed that this compound exhibited notable activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL . This suggests its potential utility in treating bacterial infections.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl 1H-pyrrolo[3,2-h]quinoline-2-carboxylate, and how can reaction yields be optimized?
- Methodology : The compound is typically synthesized via cyclization reactions. For example, aluminum chloride-catalyzed intramolecular cyclization of substituted tetrahydroquinoline precursors (e.g., cis-methyl 1-(chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate) in solvents like 1,2-dichlorobenzene at elevated temperatures (~378 K) yields pyrroloquinoline derivatives. Recrystallization from ethanol improves purity .
- Yield Optimization : Key factors include stoichiometric control of catalysts (e.g., AlCl₃), reaction temperature, and solvent choice. For instance, yields of 73% were achieved using AlCl₃ (10 eq.) under reflux conditions . Lower yields (40–45%) in related compounds (e.g., ethyl 4-(isoquinoline-8-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate) highlight the need for optimized acyl chloride coupling conditions .
Q. How is structural characterization performed for this compound derivatives?
- Analytical Techniques :
- NMR : and NMR are critical for confirming substituent positions. For example, NMR signals at δ 3.65 ppm (OCH₃) and δ 1.15 ppm (CH₃) confirm ester and methyl groups .
- X-ray Crystallography : Resolves geometric ambiguities (e.g., cis/trans isomerism in tetrahydroquinoline precursors) and intermolecular interactions (C–H⋯π bonds) .
- MS/IR : ESI-MS confirms molecular weight (e.g., m/z 245 [M]+), while IR identifies carbonyl stretches (e.g., 1731 cm for esters) .
Q. What are the common impurities in synthesis, and how are they mitigated?
- Impurities : Unreacted starting materials (e.g., chloroacetyl intermediates) or byproducts from incomplete cyclization.
- Purification : Column chromatography (e.g., aluminum oxide with ethyl acetate) or recrystallization (ethanol/hexane) are effective . For example, chromatography purified 8-chloro-2-methyl-4-(4-methylpiperazin-1-yl)-2H-pyrrolo[3,4-c]quinoline (80% yield) .
Advanced Research Questions
Q. How can computational methods improve the design of methyl pyrroloquinoline derivatives for biological activity?
- Approach : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, ICReDD employs reaction path searches to optimize conditions for heterocyclic syntheses .
- Case Study : Computational modeling of 5-HT6 receptor antagonists identified sulfonyl-pyrroloquinoline derivatives with enhanced binding affinity, guiding synthetic prioritization .
Q. How are structural ambiguities resolved in pyrroloquinoline derivatives with overlapping NMR signals?
- Strategies :
- Decoupling Experiments : Differentiate coupled protons (e.g., aromatic vs. aliphatic).
- X-ray Diffraction : Resolves absolute configurations, as seen in methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate, where C–H⋯π interactions confirmed dimer formation .
- Isotopic Labeling : -NMR or -enriched analogs clarify nitrogen/carbon environments in complex heterocycles .
Q. What methodologies are used to study structure-activity relationships (SAR) for pyrroloquinoline-based receptor antagonists?
- SAR Workflow :
Synthetic Diversification : Introduce substituents (e.g., sulfonyl groups, alkyl chains) at key positions (e.g., N1, C4) .
Biological Assays : Radioligand binding (e.g., 5-HT6 receptors) and functional assays (cAMP modulation) quantify potency.
Data Analysis : Correlate substituent electronic effects (Hammett σ values) with IC₅₀. For example, electron-withdrawing groups (e.g., 4-fluorophenylsulfonyl) enhance 5-HT6 antagonism .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
